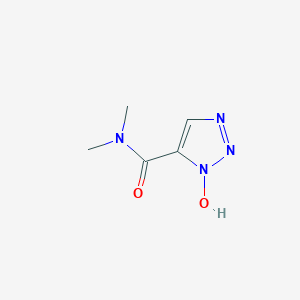
5-(3-Thienyl)-1h-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(3-Thienyl)-1h-pyrazole” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a thienyl group, which is derived from thiophene . The pyrazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms, while the thienyl group is a five-membered ring containing four carbon atoms and a sulfur atom .
Synthesis Analysis
The synthesis of compounds similar to “5-(3-Thienyl)-1h-pyrazole” often involves reactions such as the Schiff-base condensation . For instance, the compounds 5(2-thienyl)-and 5(3-thienyl)-dipyrromethane have been synthesized and isolated from the acid-catalyzed reaction between thiophenes-carboxaldehyde and pyrrole .Molecular Structure Analysis
The molecular structure of “5-(3-Thienyl)-1h-pyrazole” involves two ortho-substituted pyrrolyl and one thienyl groups . The compounds 5(2-thienyl)-and 5(3-thienyl)-dipyrromethane were crystallized in the monoclinic space group P21/n .Chemical Reactions Analysis
The chemical reactions involving “5-(3-Thienyl)-1h-pyrazole” and similar compounds often involve catalytic protodeboronation . For example, 1, 2, and 3 alkyl boronic esters have been reported to undergo catalytic protodeboronation utilizing a radical approach .Mécanisme D'action
Target of Action
5-(3-Thienyl)-1h-pyrazole is a compound that belongs to the family of thiadiazole derivatives . These compounds are known for their ability to cross cellular membranes and interact strongly with biological targets . They exert a broad spectrum of biological activities, including anticancer and antimicrobial effects .
Mode of Action
It is known that thiadiazole derivatives, to which this compound belongs, can interact with various biological targets due to their mesoionic character . This interaction can lead to changes in cellular processes, resulting in the observed biological effects .
Biochemical Pathways
Thiadiazole derivatives are known to affect various pathways due to their broad spectrum of biological activities . The affected pathways and their downstream effects would depend on the specific biological targets that the compound interacts with.
Pharmacokinetics
It is known that thiadiazole derivatives can cross cellular membranes due to their mesoionic character , which could influence their bioavailability.
Result of Action
The result of the action of 5-(3-Thienyl)-1h-pyrazole would depend on its specific biological targets and the changes it induces in cellular processes. Given its broad spectrum of biological activities, the compound could have various molecular and cellular effects .
Propriétés
IUPAC Name |
5-thiophen-3-yl-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c1-3-8-9-7(1)6-2-4-10-5-6/h1-5H,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAGMESLUAMTIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC=NN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352577 |
Source


|
| Record name | 5-(3-thienyl)-1h-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Thienyl)-1h-pyrazole | |
CAS RN |
19933-25-6 |
Source


|
| Record name | 5-(3-thienyl)-1h-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,5-Diazabicyclo[2.2.2]octane-3,6-dione](/img/structure/B178026.png)


![2,4-Dibromodibenzo[b,d]furan-3-amine](/img/structure/B178033.png)

![2-(1H-benzo[d]imidazol-2-yl)benzoic acid](/img/structure/B178043.png)
![N-[4-(3-methylbutoxy)phenyl]acetamide](/img/structure/B178047.png)

